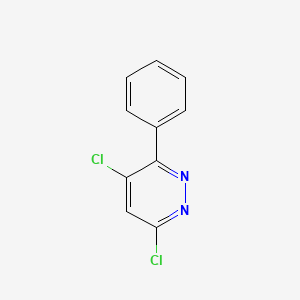
5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine
Vue d'ensemble
Description
The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been a great interest of researchers because of their broad types of biological activity . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity against bacteria and fungal species .Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system that exhibit a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
1,3,4-Thiadiazole has shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . Halogen substitution (chloro- or bromo-) on thiophen-2-carbonyl moiety seemed to be a beneficial structural feature for the most active compound .Applications De Recherche Scientifique
Non-Ionic Surfactant Synthesis and Microbiological Activities
5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine is used in synthesizing non-ionic surfactants with antimicrobial activities. Abdelmajeid et al. (2017) developed novel scaffolds based on thiadiazolyl piperidine with antimicrobial properties against various bacteria and fungi strains. These compounds were synthesized using stearic acid and evaluated for their physico-chemical, surface properties, and biodegradability (Abdelmajeid, Amine, & Hassan, 2017).
Anticancer Properties
A study by Abdo and Kamel (2015) explored the synthesis of various 1,3,4-thiadiazol-2-amines, including those with a 5-piperidinyl substitution, for anticancer applications. These compounds showed significant cytotoxicity against multiple human cancer cell lines, with some derivatives exhibiting potent activity (Abdo & Kamel, 2015).
Antileishmanial Activity
Tahghighi et al. (2011) synthesized 5-piperazinyl-linked 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles to optimize antileishmanial activity. Compounds with certain substituents showed very good activity against Leishmania major in both promastigote and amastigote forms. The most active compound demonstrated low toxicity against macrophages, indicating a high selectivity index for leishmanial cells (Tahghighi et al., 2011).
Antidiabetic Efficacy
Rao et al. (2012) studied novel 2-piperidinopiperidine thiadiazoles as histamine H3 receptor antagonists for diabetes treatment. The compound 5u showed significant reduction in non-fasting glucose levels in type 2 diabetic mice, indicating its potential as an antidiabetic agent (Rao et al., 2012).
Antiproliferative and Antimicrobial Properties
Gür et al. (2020) developed Schiff bases derived from 5-substituted-1,3,4-thiadiazol-2-amine to investigate their biological activities. These compounds showed strong antimicrobial activity against S. epidermidis and cytotoxicity on cancer cell lines, highlighting their antiproliferative and antimicrobial potential (Gür et al., 2020).
In Silico and In Vivo Anticancer Evaluation
Krishna et al. (2020) synthesized 1,3,4-thiadiazole analogues, including 5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine derivatives, and evaluated their anticancer activity. The compounds showed promising in vitro and in vivo anticancer effects, demonstrating their potential as novel anticancer agents (Krishna et al., 2020).
Mécanisme D'action
Target of Action
Compounds with a similar 1,3,4-thiadiazol-2-amine scaffold have been found to have antimicrobial activity . Another compound with a similar structure was found to inhibit the IL-6/JAK/STAT3 pathway , which is an attractive target for cancer treatment .
Mode of Action
Based on the structure-activity relationship (sar) of the 1,3,4-thiadiazol scaffold, it was concluded that electron-withdrawing group increases the activity . This suggests that the compound might interact with its targets through electron transfer.
Biochemical Pathways
A similar compound was found to inhibit the il-6/jak/stat3 pathway , which is involved in cell growth, differentiation, and survival.
Result of Action
Compounds with a similar 1,3,4-thiadiazol-2-amine scaffold have been found to have antimicrobial activity , suggesting that they might inhibit the growth of microorganisms.
Action Environment
One source suggests that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c , indicating that light, moisture, and temperature could affect its stability.
Analyse Biochimique
Biochemical Properties
5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as an inhibitor of glutaminyl cyclases, enzymes that convert N-terminal glutamine or glutamic acid residues into pyroglutamate . This interaction is significant as it can modulate the activity of proteins involved in cellular signaling pathways.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the STAT3 signaling pathway, which is crucial for cell proliferation and survival . This inhibition leads to reduced cell proliferation and induced apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent translocation to the nucleus . This inhibition disrupts the transcription of genes involved in cell survival and proliferation. Additionally, it inhibits glutaminyl cyclases by binding to their active sites, thereby preventing the formation of pyroglutamate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its inhibitory effects on cellular functions, such as cell proliferation and apoptosis, are sustained over time . The stability and degradation of the compound need to be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings underscore the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as glutaminyl cyclases, affecting the conversion of glutamine and glutamic acid residues . This interaction can alter metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with various biomolecules . It may also localize to specific organelles, depending on the presence of targeting signals or post-translational modifications. These localizations can affect its activity and function within the cell.
Propriétés
IUPAC Name |
5-piperidin-1-yl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S/c8-6-9-10-7(12-6)11-4-2-1-3-5-11/h1-5H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKCIZIQEBWQFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363524 | |
| Record name | 5-piperidin-1-yl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71125-46-7 | |
| Record name | 5-(1-Piperidinyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71125-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-piperidin-1-yl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



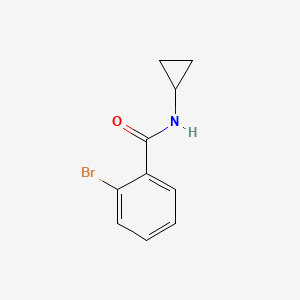
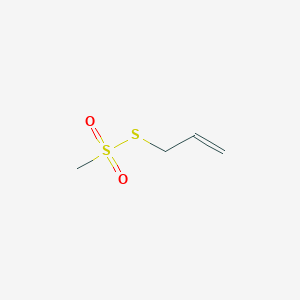

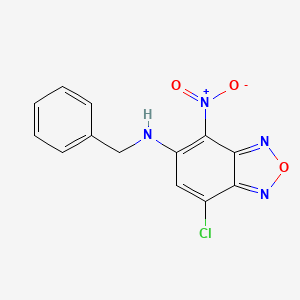

![2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide](/img/structure/B1363433.png)

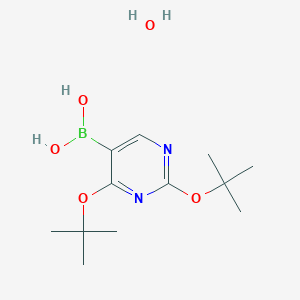
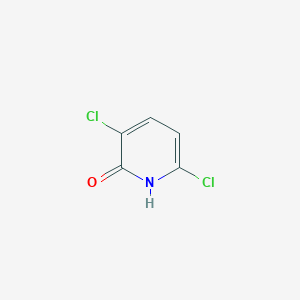
![2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane](/img/structure/B1363443.png)
